tert-butyl (2S)-2-(aminomethyl)-2-propylpyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl (2S)-2-(aminomethyl)-2-propylpyrrolidine-1-carboxylate: is a chemical compound that belongs to the class of organic compounds known as pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a tert-butyl group, an aminomethyl group, and a propyl group attached to the pyrrolidine ring. It is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of tert-butyl (2S)-2-(aminomethyl)-2-propylpyrrolidine-1-carboxylate typically begins with the appropriate pyrrolidine derivative.
Reaction Steps:
Industrial Production Methods: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl (2S)-2-(aminomethyl)-2-propylpyrrolidine-1-carboxylate can undergo oxidation reactions, particularly at the aminomethyl group.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as alkyl halides and amines are used under basic conditions.
Major Products:
Oxidation: Oxidized derivatives of the aminomethyl group.
Reduction: Reduced forms of the compound with modified functional groups.
Substitution: Substituted pyrrolidine derivatives with various functional groups.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Studied for its potential biological activity and interactions with biological molecules.
- Used in the design of bioactive compounds and pharmaceuticals.
Medicine:
- Investigated for its potential therapeutic applications.
- Used in the synthesis of drug candidates and medicinal chemistry research.
Industry:
- Applied in the production of fine chemicals and specialty chemicals.
- Used as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of tert-butyl (2S)-2-(aminomethyl)-2-propylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
tert-Butyl (2S)-2-(aminomethyl)pyrrolidine-1-carboxylate: Lacks the propyl group, leading to different chemical and biological properties.
tert-Butyl (2S)-2-(aminomethyl)-2-methylpyrrolidine-1-carboxylate: Contains a methyl group instead of a propyl group, affecting its reactivity and interactions.
Uniqueness:
- The presence of the propyl group in tert-butyl (2S)-2-(aminomethyl)-2-propylpyrrolidine-1-carboxylate provides unique steric and electronic properties, influencing its reactivity and interactions with other molecules.
- The combination of the tert-butyl group and the aminomethyl group enhances its stability and makes it a valuable intermediate in organic synthesis.
Biological Activity
tert-butyl (2S)-2-(aminomethyl)-2-propylpyrrolidine-1-carboxylate is a chiral compound belonging to the pyrrolidine family. This compound is notable for its potential biological activities and applications in medicinal chemistry. It serves as a versatile building block in organic synthesis, particularly in the development of pharmacologically active compounds.
Chemical Structure and Properties
The molecular formula of this compound is C13H26N2O2 with a molecular weight of 242.36 g/mol. The structure features a pyrrolidine ring substituted with a tert-butyl group, an aminomethyl group, and a propyl group, which contributes to its unique chemical properties and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, potentially modulating their activity. This interaction profile suggests that it may influence pathways involved in inflammation, pain modulation, and possibly cancer therapy.
Biological Applications
1. Synthesis of Bioactive Compounds
this compound is utilized as an intermediate in the synthesis of various bioactive compounds, including:
- IKKβ Inhibitors : It serves as a precursor for synthesizing imidazo[1,2-b]pyridazine derivatives that exhibit potent inhibition of IKKβ, a key regulator in inflammatory responses .
- Dopamine Receptor Antagonists : Derivatives synthesized from this compound have been explored for their potential as D₂ receptor antagonists .
2. Potential Therapeutic Effects
Research indicates that derivatives of this compound may exhibit cytostatic properties and could be effective in treating conditions associated with vasoconstriction, such as hypertension and ischemic diseases .
Case Studies
Case Study 1: Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of compounds derived from this compound. The results demonstrated significant inhibition of prostaglandin E₂ (PGE₂) production in vitro, suggesting its potential use in managing inflammatory disorders. For instance, specific derivatives showed IC₅₀ values ranging from 0.84 to 1.39 μM against COX-2 enzymes .
Case Study 2: Cancer Research
Another investigation focused on the anti-cancer properties of related compounds in xenograft models. Compounds derived from this pyrrolidine exhibited promising results in reducing tumor growth rates significantly compared to control groups, indicating their potential as therapeutic agents in oncology .
Comparative Analysis
A comparison with similar pyrrolidine derivatives highlights the unique properties of this compound:
Compound | Structure | Biological Activity |
---|---|---|
This compound | Structure | IKKβ inhibition, anti-inflammatory |
tert-butyl (2S)-2-(aminomethyl)pyrrolidine-1-carboxylate | Structure | Reduced activity due to lack of propyl group |
tert-butyl (2S)-2-(aminomethyl)-2-methylpyrrolidine-1-carboxylate | Structure | Different reactivity profile |
Properties
IUPAC Name |
tert-butyl (2S)-2-(aminomethyl)-2-propylpyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-5-7-13(10-14)8-6-9-15(13)11(16)17-12(2,3)4/h5-10,14H2,1-4H3/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLZPXOEANKHEL-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCCN1C(=O)OC(C)(C)C)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@]1(CCCN1C(=O)OC(C)(C)C)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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